

health and safety guidelines for handling barium titanate powder

Author: BenchChem Technical Support Team. Date: December 2025

Health and Safety for Barium Titanate Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations crucial for the handling and application of **barium titanate** powder. **Barium titanate** (BaTiO3) is a versatile ceramic material widely utilized for its dielectric and piezoelectric properties. However, as with any fine powder, it presents potential health risks that necessitate strict adherence to safety protocols to ensure a safe laboratory and research environment. This document outlines the associated hazards, exposure limits, proper handling procedures, and emergency responses.

Hazard Identification and Classification

Barium titanate powder is classified as hazardous.[1] It is considered harmful if swallowed or inhaled.[1][2][3] While insoluble barium compounds like **barium titanate** generally have low toxicity, soluble barium compounds can be poisonous. The primary routes of exposure are inhalation of the dust and ingestion.[4]

Hazard Statements:

H302: Harmful if swallowed.[3][5]

H332: Harmful if inhaled.[3][5]

• H302 + H332: Harmful if swallowed or if inhaled.[2]

Physicochemical Properties

Understanding the physical and chemical properties of **barium titanate** is fundamental to safe handling.

Property	Value
Appearance	Off-white to white powder or solid.[1][5]
Odor	Odorless.[1]
CAS Number	12047-27-7.[1][6][7]
Molecular Formula	BaTiO3.[7]
Molecular Weight	233.19 g/mol .[4]
Melting Point	1625 °C / 2957 °F.[1]
Specific Gravity	5.95 g/cm ³ .
Flammability	Non-combustible.[8]

Occupational Exposure Limits

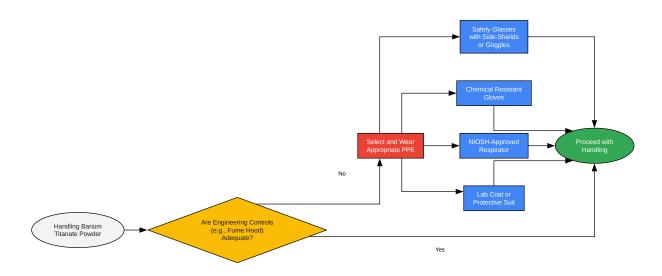
Several regulatory bodies have established occupational exposure limits (OELs) for barium compounds to minimize the risk of adverse health effects.

Organization	Exposure Limit (as Ba)
OSHA (PEL)	0.5 mg/m³.[4][9]
ACGIH (TLV)	0.5 mg/m ³ .[4][10]
NIOSH (REL)	0.5 mg/m ³ .[9][10]
IDLH	50.0 mg/m³.[4]

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Engineering and Administrative Controls

The primary strategy for controlling exposure to **barium titanate** powder is through robust engineering and administrative controls.


- Ventilation: Always handle **barium titanate** powder in a well-ventilated area.[8][11] Local exhaust ventilation should be used where dust is generated.[5]
- Housekeeping: Implement good housekeeping practices to prevent the accumulation of dust.
 Use a high-efficiency particulate air (HEPA) filter vacuum for cleaning up spills.[6] Avoid dry sweeping or using compressed air, which can disperse the powder into the air.[6]
- Work Practices: Do not eat, drink, or smoke in areas where barium titanate is handled.[8]
 Wash hands thoroughly after handling and before breaks.[5][8]

Personal Protective Equipment (PPE)

When engineering controls are not sufficient to control exposure, appropriate PPE must be used.

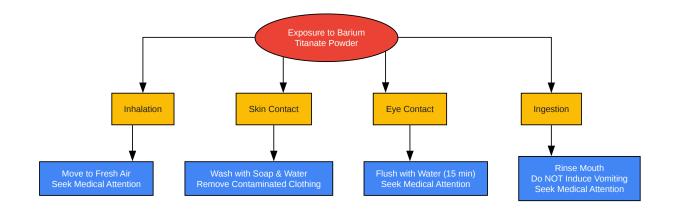
- Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][11] Contact lenses should not be worn as they can trap dust and absorb irritants.[8]
- Skin Protection: Wear chemical-resistant gloves (e.g., PVC or rubber) and a lab coat or protective suit.[5][6][8] Gloves should be inspected before use and disposed of properly after handling the material.[5]
- Respiratory Protection: If exposure limits are exceeded or dust is generated, a NIOSH-approved respirator is required.[5][10] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] For larger scale operations or emergencies, a full-face respirator may be necessary.[2][11]

Click to download full resolution via product page

Caption: Personal Protective Equipment Selection Workflow.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the material.


- Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[5] Use non-sparking tools.[11]
- Storage: Store in a cool, dry, and well-ventilated place.[5][11] Keep containers tightly closed when not in use.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

First-Aid Measures

In the event of exposure, immediate first aid is essential.

- Inhalation: If inhaled, remove the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9]
- Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.
- Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[2] Call a
 poison center or doctor if you feel unwell.[1][9]

Click to download full resolution via product page

Caption: Emergency First-Aid Procedures.

Accidental Release Measures

In case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

- Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[5][6]
- Containment and Cleanup: Evacuate unnecessary personnel from the area.[11] For minor spills, use dry clean-up procedures and avoid generating dust.[8] Sweep up the material and place it in a suitable, labeled container for disposal.[5][8] For major spills, alert emergency responders.[8] Prevent the spillage from entering drains or water courses.[8]

Fire-Fighting Measures

Barium titanate is not combustible.[8]

- Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][11]
- Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1][2]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA)
 and full protective gear.[1][6]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[1][9] Do not allow the product to enter drains.[5]

Experimental Protocols

While specific experimental protocols for toxicity testing of **barium titanate** are not detailed in the provided safety data sheets, the established occupational exposure limits are derived from toxicological studies. These studies typically involve:

- Acute Toxicity Studies: To determine the short-term effects of exposure, studies such as LD50 (lethal dose, 50%) for oral and dermal routes, and LC50 (lethal concentration, 50%) for inhalation are conducted on animal models.
- Chronic Toxicity Studies: These long-term studies evaluate the effects of repeated exposure over a prolonged period. They are crucial for determining permissible exposure limits for

occupational settings.

• Irritation and Sensitization Studies: These experiments assess the potential of the substance to cause skin and eye irritation or allergic reactions.

Researchers working with **barium titanate** should consult specialized toxicological literature for detailed experimental methodologies related to its safety assessment.

This guide is intended to provide a comprehensive overview of the health and safety guidelines for handling **barium titanate** powder. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fishersci.com [fishersci.com]
- 2. fishersci.de [fishersci.de]
- 3. nanomaterials.iolitec.de [nanomaterials.iolitec.de]
- 4. Barium titanate | BaO3Ti | CID 159419 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ltschem.com [ltschem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. materion.com [materion.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. echemi.com [echemi.com]

 To cite this document: BenchChem. [health and safety guidelines for handling barium titanate powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233940#health-and-safety-guidelines-for-handling-barium-titanate-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com